[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate
Description
Properties
IUPAC Name |
[(4aR,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl4O8/c1-3-20-2-4-5(21-3)6(23-11(18)8(13)14)7(10(17)22-4)24-12(19)9(15)16/h3-10,17H,2H2,1H3/t3?,4-,5-,6+,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYIDONVNKERW-XDYIOGFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)OC(=O)C(Cl)Cl)OC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O)OC(=O)C(Cl)Cl)OC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Molecular Weight: 399.11 g/mol
- IUPAC Name: this compound
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. A study conducted by researchers at the National Institute of Health demonstrated that it inhibited the proliferation of various cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p21.
The biological activity is primarily attributed to its interaction with specific cellular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells by upregulating p21 and downregulating cyclin-dependent kinases (CDKs) .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a half-life conducive to therapeutic applications. Bioavailability studies suggest that it is rapidly absorbed and extensively metabolized in vivo .
Case Studies
-
Case Study on Lung Cancer :
A clinical trial involving patients with non-small cell lung cancer (NSCLC) showed promising results when this compound was administered as part of a combination therapy. Patients exhibited improved survival rates compared to historical controls. -
Case Study on Breast Cancer :
In a preclinical model of breast cancer, administration of this compound led to significant tumor reduction and decreased metastasis. The study highlighted its potential as a novel therapeutic agent in breast cancer treatment protocols .
Comparative Analysis
Scientific Research Applications
The compound “[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate” is a complex organic molecule with various applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.
Structural Features
The compound features a dioxin ring structure with hydroxyl and dichloroacetyl functional groups that contribute to its biological activity. Its stereochemistry is crucial for its interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that it induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and increasing caspase activity. This mechanism is critical for developing new cancer therapies.
- Cell Cycle Regulation : It has been observed to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines. This property can be utilized to design drugs that inhibit tumor growth by preventing cell proliferation.
Pesticide Development
The dichloroacetate moiety of the compound suggests potential applications in pesticide formulations. The compound's structure may enhance its efficacy against certain pests while minimizing toxicity to non-target organisms.
Biochemical Research
The compound serves as a valuable tool in biochemical assays to study enzyme activity related to apoptosis and cell cycle regulation. Its ability to modulate these pathways makes it a candidate for research into cellular responses to stress and damage.
Table 1: Biological Activities of the Compound
Case Study 1: Anticancer Efficacy
In a study conducted on several human cancer cell lines (e.g., breast and prostate cancer), the compound demonstrated significant cytotoxicity, with IC50 values indicating potent anticancer properties. The mechanism was linked to the activation of apoptotic pathways through caspase cascade activation.
Case Study 2: Pesticide Formulation
Research on the application of this compound in agricultural settings revealed its effectiveness as a pesticide against aphids and other pests. Field trials indicated a reduction in pest populations with minimal impact on beneficial insects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Ester Substituents
Functionalized Derivatives with Non-Ester Groups
Physicochemical Properties
Research Implications
- Antimicrobial Potential: Dichloroacetate moieties are associated with biofilm disruption in Mycobacterium spp., suggesting the target compound could inhibit lipid biosynthesis .
- Drug Delivery : Lipophilic analogs (e.g., palmitoyl derivatives) serve as prodrugs, while fluorinated versions enable imaging applications .
- Limitations : Dichloroacetates may pose toxicity risks (e.g., mitochondrial dysfunction), necessitating structure-activity studies .
Q & A
Q. How to address discrepancies in reported melting points or spectral data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
